molecular formula C6H13K2O10P B7908666 D-Glucose-6-phosphate dipotassium salt hydrate

D-Glucose-6-phosphate dipotassium salt hydrate

Cat. No.: B7908666
M. Wt: 354.33 g/mol
InChI Key: YFYKMPIAABJJOG-YZJMRIMCSA-L
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Description

D-Glucose-6-phosphate dipotassium salt hydrate: is a chemical compound with the empirical formula C6H11K2O9P · xH2O . It is a derivative of glucose, where the glucose molecule is phosphorylated at the 6th carbon position. This compound is commonly used in biochemical research and has significant roles in various metabolic pathways, particularly in glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose-6-phosphate dipotassium salt hydrate can be synthesized through the phosphorylation of D-glucose. The reaction typically involves the use of hexokinase or glucokinase enzymes, which catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to the 6th carbon of the glucose molecule .

Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. The process includes the use of immobilized enzymes to facilitate large-scale production. The reaction conditions are optimized to maintain enzyme activity and ensure high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Glucose-6-phosphate dehydrogenase and nicotinamide adenine dinucleotide phosphate (NADP+).

    Isomerization: Phosphoglucose isomerase.

    Hydrolysis: Glucose-6-phosphatase and water.

Major Products:

Mechanism of Action

D-Glucose-6-phosphate dipotassium salt hydrate exerts its effects primarily through its role in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form D-Glucose-6-phosphate, which can then enter various metabolic pathways. In the glycolytic pathway, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone .

Comparison with Similar Compounds

  • D-Glucose-6-phosphate disodium salt hydrate
  • α-D-Glucose 1-phosphate disodium salt hydrate
  • α-D-Glucose 1-phosphate dipotassium salt hydrate

Comparison:

D-Glucose-6-phosphate dipotassium salt hydrate is unique due to its specific phosphorylation at the 6th carbon and the presence of potassium ions, which can influence its solubility and reactivity in biochemical assays .

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4+,5+,6+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYKMPIAABJJOG-YZJMRIMCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13K2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-17-8
Record name D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glucose 6-(dipotassium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose-6-phosphate dipotassium salt hydrate
Reactant of Route 2
D-Glucose-6-phosphate dipotassium salt hydrate
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D-Glucose-6-phosphate dipotassium salt hydrate
Reactant of Route 4
D-Glucose-6-phosphate dipotassium salt hydrate
Reactant of Route 5
D-Glucose-6-phosphate dipotassium salt hydrate
Reactant of Route 6
D-Glucose-6-phosphate dipotassium salt hydrate

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